molecular formula C7H17NO B12440168 1-(Tert-butoxy)propan-2-amine

1-(Tert-butoxy)propan-2-amine

Cat. No.: B12440168
M. Wt: 131.22 g/mol
InChI Key: QOTBCSKXQXCOTD-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)propan-2-amine is an organic compound with the molecular formula C7H17NO. It is a derivative of propan-2-amine, where a tert-butoxy group is attached to the first carbon atom. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-butoxy)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of propan-2-amine with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group attaching to the amine via nucleophilic substitution.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxy)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amines or alcohols.

Scientific Research Applications

1-(Tert-butoxy)propan-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(tert-butoxy)propan-2-amine exerts its effects involves its interaction with various molecular targets. The tert-butoxy group can influence the compound’s reactivity and stability, affecting its interactions with enzymes, receptors, and other biomolecules. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and hydrogen bonding.

Comparison with Similar Compounds

    1-(Tert-butoxy)propan-2-ol: Similar in structure but with a hydroxyl group instead of an amine.

    1-(Tert-butoxy)butan-2-amine: Similar but with an additional carbon in the chain.

    2-(Tert-butoxy)ethanamine: Similar but with a shorter carbon chain.

Uniqueness: 1-(Tert-butoxy)propan-2-amine is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the tert-butoxy group enhances its stability and influences its interactions in chemical reactions, making it a valuable compound in various applications.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]propan-2-amine

InChI

InChI=1S/C7H17NO/c1-6(8)5-9-7(2,3)4/h6H,5,8H2,1-4H3

InChI Key

QOTBCSKXQXCOTD-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C)(C)C)N

Origin of Product

United States

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